molecular formula C10H14N2O3 B13579505 5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione

5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione

Katalognummer: B13579505
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: ZSXFSCOHGRYBMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione is a chemical compound intended for research and development applications. The presence of both a pyrazole ring and a 1,3-diketone functional group makes it a versatile building block in organic synthesis and medicinal chemistry. Compounds with this core structure are frequently explored as intermediates in the synthesis of more complex molecules . Researchers value this scaffold for its potential in various scientific fields. In materials science, analogous compounds have been investigated as components in electroluminescent materials for applications such as Organic Light-Emitting Diodes (OLEDs), where the diketone moiety can act as a host material . In medicinal chemistry research, structurally similar pyrazole-dione hybrids have been studied for their biological activities, including antimicrobial and anticancer properties, and have been used in virtual screening projects to identify new small-molecule inhibitors for targets like the PD-1/PD-L1 pathway in immuno-oncology . The 1,3-diketone moiety is highly functional and participates in various chemical reactions, including cyclocondensation with reagents like hydrazines and urea derivatives to form new heterocyclic systems such as pyrazoles and pyrimidin-4(3H)-ones, which are privileged structures in drug discovery . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

5-methoxy-1-(1-methylpyrazol-4-yl)pentane-1,3-dione

InChI

InChI=1S/C10H14N2O3/c1-12-7-8(6-11-12)10(14)5-9(13)3-4-15-2/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

ZSXFSCOHGRYBMA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C(=O)CC(=O)CCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 5-methoxypentan-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methoxy-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Structural and Functional Comparison of Diketone Derivatives

Compound Name Core Structure Substituents Tautomerism Observed Biological Activity (Receptor Affinity)
Target Compound Pentane-1,3-dione 5-methoxy, 1-methylpyrazole Likely enol forms Not reported (predicted σ1/σ2 activity)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropanedione Propane-1,3-dione 5-hydroxypyrazole, phenyl Enol + H-bonding Not reported
Benzoxazolone Derivatives Benzoxazolone Variable aryl groups N/A σ1 Ki = 2.6 nM
Indolin-2,3-dione Derivatives Indolin-2,3-dione Carbonyl groups N/A σ2 Ki = 42 nM

Biologische Aktivität

5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, supported by data tables and detailed research findings.

Synthesis of 5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione

The synthesis of 5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione involves several chemical reactions, often utilizing reagents such as manganese(IV) oxide and dichloromethane under controlled conditions. The yield and reaction conditions are crucial for obtaining a high-purity product.

Reaction Conditions and Yields

Yield Reaction Conditions Description
91%Manganese(IV) oxide in dichloromethane at 0 - 20°C for 14 hoursThe compound was synthesized from 1-(1-methyl-1H-pyrazol-4-yl)ethanol, yielding a solid product after filtration and evaporation of the solvent.

This high yield indicates effective synthesis methods that can be replicated for further studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. In vitro tests have shown that certain derivatives can inhibit the growth of cancer cell lines, including A549 lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study comparing various pyrazole derivatives:

  • Compound A (a derivative of 5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione) showed a reduction in A549 cell viability to 66% at a concentration of 100 µM after 24 hours.
  • Cisplatin , a standard chemotherapy drug, was used as a control and showed varying efficacy depending on the cell line.

The results suggest that modifications to the pyrazole moiety can enhance anticancer activity while maintaining selectivity towards cancerous cells.

Antimicrobial Activity

The antimicrobial properties of 5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione have also been explored. Studies indicate that certain derivatives possess activity against multidrug-resistant bacteria.

Antimicrobial Testing Results

Microorganism MIC (µg/mL) Activity
Methicillin-resistant Staphylococcus aureus>64No significant activity
Escherichia coli>64No significant activity
Klebsiella pneumoniae>64No significant activity

Despite the lack of activity against Gram-negative pathogens, some derivatives have shown promise against Gram-positive strains, indicating potential for further development.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can lead to enhanced potency and selectivity.

Key Findings from SAR Studies

Research has indicated that:

  • Substituents at the 5-position of the pyrazole ring significantly influence anticancer potency.
  • The presence of methoxy groups enhances solubility and bioavailability.

These insights guide future synthetic efforts aimed at developing more effective therapeutic agents based on this scaffold.

Q & A

Q. What are the established synthetic routes for 5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione?

The compound can be synthesized via a modified Baker-Venkataram rearrangement followed by cyclization with hydrazine derivatives. A typical procedure involves refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with phenyl hydrazine in a mixture of ethanol and glacial acetic acid (7:3 v/v) for 7 hours. Purification is achieved via silica gel column chromatography, yielding crystalline products (45% yield) . For analogs, multi-step protocols using Vilsmeier-Haack reactions or Claisen-Schmidt condensations are common, with catalysts like POCl₃ or DMF often employed .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using instruments like the Stoe IPDS-II diffractometer is followed by refinement with SHELXL. Key steps include hydrogen atom localization via difference Fourier synthesis and anisotropic displacement parameter refinement. SHELXL’s riding model for H-atoms and robust handling of high-resolution data make it ideal for resolving dihedral angles between aromatic rings (e.g., 16.83°–51.68° in related pyrazole derivatives) .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>97%), while differential scanning calorimetry (DSC) determines melting points (e.g., 120–122°C for analogs) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?

Contradictions in displacement parameters often arise from thermal motion or disorder. SHELXL’s ISOR and DELU restraints stabilize refinement by limiting unrealistic anisotropy. For hydrogen bonding (e.g., O–H···N interactions), freely refining hydroxyl H-atoms while constraining others via riding models improves accuracy. Cross-validation using WinGX/ORTEP for Windows ensures geometric consistency .

Q. What strategies optimize reaction yields in multi-step syntheses of pyrazole-dione derivatives?

Yield optimization hinges on:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability in Claisen-Schmidt condensations .
  • Catalyst screening : POCl₃ improves electrophilic substitution in diketone functionalization .
  • Temperature control : Reflux at 60–80°C balances reactivity and side-product minimization . Parallel reaction monitoring via TLC or in-situ IR spectroscopy aids real-time adjustments .

Q. How do electronic effects of substituents (e.g., methoxy groups) influence reactivity in cross-coupling reactions?

Methoxy groups act as electron-donating substituents, activating aryl rings toward electrophilic substitution. For example, methoxy-substituted pyrazoles undergo regioselective C–H functionalization under Suzuki-Miyaura conditions. Computational studies (DFT) correlate Hammett σ⁺ values with reaction rates, guiding ligand design for Pd-catalyzed couplings .

Q. What are the challenges in assessing biological activity, and how can false positives be mitigated?

False positives in assays (e.g., enzyme inhibition) may arise from compound aggregation or redox cycling. Mitigation strategies include:

  • Dose-response curves : Confirm activity at multiple concentrations.
  • Counter-screening : Use orthogonal assays (e.g., SPR vs. fluorescence).
  • Solubility checks : Ensure DMSO concentrations <1% to avoid artifacts .

Methodological Considerations

Q. How to address stability issues during long-term storage of diketone derivatives?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Lyophilization enhances stability for hygroscopic samples. Regular HPLC-MS monitoring detects degradation products (e.g., ketone hydrolysis) .

Q. What computational tools predict interaction modes with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes/receptors. MD simulations (GROMACS) assess stability of ligand-protein complexes. Pharmacophore mapping (MOE) identifies critical interaction motifs (e.g., hydrogen bonds with pyrazole N-atoms) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.